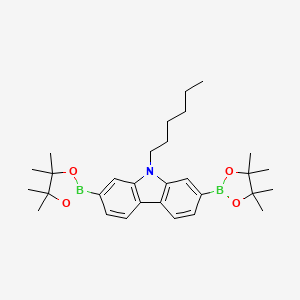
9-Hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Overview
Description
The compound 9-Hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a derivative of carbazole, which is a well-known building block in organic electronics and photonics. Carbazole derivatives are particularly interesting due to their electronic properties, which make them suitable for applications such as dye-sensitized solar cells (DSSCs) and fluorescent probes. The specific compound , although not directly mentioned in the provided papers, is related to the compounds discussed in the context of DSSCs and near-infrared fluorescent probes.
Synthesis Analysis
The synthesis of related carbazole derivatives involves multiple steps, including electrophilic substitution, Vilsmeier reaction, bromination, and coupling reactions. For instance, the synthesis of 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, as mentioned in the second paper, is achieved through these reactions starting from Carbazole . Similarly, the synthesis of 4,6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-1,2,3,4,4a,9a-hexahydrocarbazole is realized from 1,2,3,4,4a,9a-hexahydrocarbazole . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of the carbazole moiety, which is a tricyclic compound with nitrogen at the ninth position. The derivatives often contain additional functional groups, such as the tetramethyl-dioxaborolane groups, which are crucial for further reactions and the final properties of the compounds. The structure of these compounds is typically confirmed using techniques like ^1H NMR and IR spectroscopy .
Chemical Reactions Analysis
Carbazole derivatives undergo various chemical reactions that are essential for their application in electronic devices. For example, the electrophilic substitution and Vilsmeier reaction are used to introduce aldehyde groups, which are then used in coupling reactions to create complex structures . In the context of DSSCs, the carbazole derivatives are employed as donor building blocks, which are crucial for the performance of the solar cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in properties such as absorption spectra, energy gaps, and photovoltaic performance. For instance, a carbazole derivative with a hexahydrocarbazole donor, thiophene π-spacer, and cyanoacrylate anchoring electron acceptor exhibited photovoltaic properties superior to a well-known sensitizer, with a power conversion efficiency (PCE) of 5.86% . The properties of these compounds are tailored for specific applications, such as DSSCs and fluorescent probes, by carefully designing the molecular structure.
Scientific Research Applications
Synthesis and Polymer Applications
- Polymer Synthesis : This compound has been utilized in the synthesis of conjugated copolymers, particularly through palladium-catalyzed Suzuki coupling methods. These polymers exhibit characteristics suitable for various applications, including photoluminescence and UV-visible methods (Grigoras & Antonoaia, 2005).
- High-Molecular-Weight Polymers : The compound has been instrumental in increasing the molecular weight of carbazole polymers, enhancing their solubility in organic solvents and improving their optical, electrochemical, and thermal properties (Fu & Bo, 2005).
Photophysical and Electrochemical Properties
- Luminescent and Electro-optical Properties : Research has highlighted the use of this compound in developing materials with luminescent properties, useful in applications such as organic light-emitting diodes (OLEDs). This includes the design of materials with enhanced thermal stability and efficiency in light emissions (Seo & Lee, 2017).
Chemical Sensing and Probes
- Fluorescent Probes : The compound has been used to create novel fluorescent probes, particularly in the near-infrared region. This application is significant for sensing and detection purposes in various fields (You-min, 2014).
Miscellaneous Applications
- Mechanochromism and Aggregation-Induced Emission : Studies have also explored the compound's role in mechanochromic properties and aggregation-induced emission, which are crucial for developing advanced materials in the field of photophysics and material science (Hu et al., 2018).
properties
IUPAC Name |
9-hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43B2NO4/c1-10-11-12-13-18-33-25-19-21(31-34-27(2,3)28(4,5)35-31)14-16-23(25)24-17-15-22(20-26(24)33)32-36-29(6,7)30(8,9)37-32/h14-17,19-20H,10-13,18H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJPSYQJTJSPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43B2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



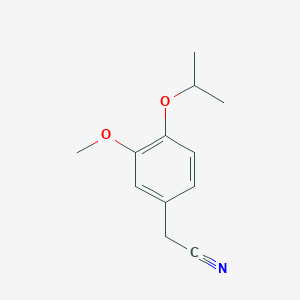
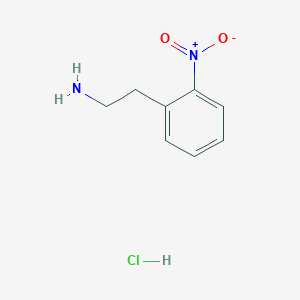
![2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3030067.png)
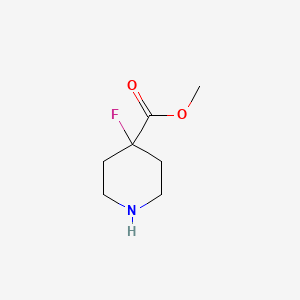
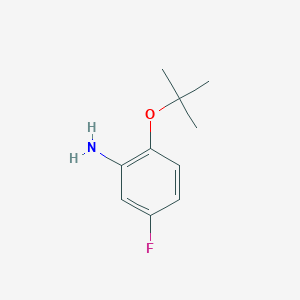
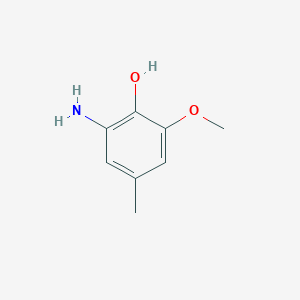
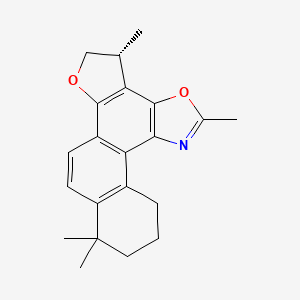
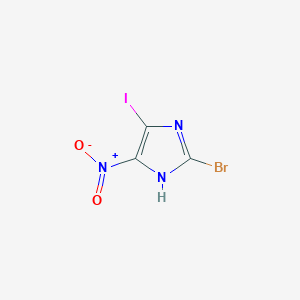
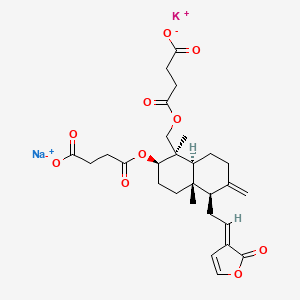
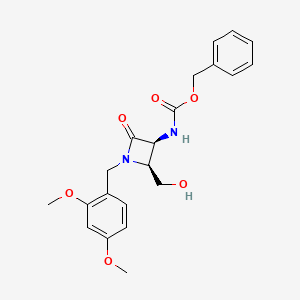
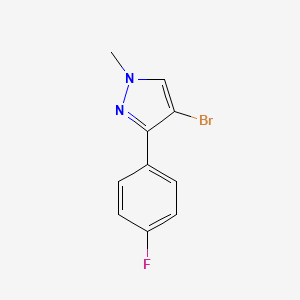
![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)
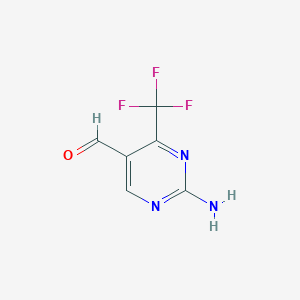
![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)